molecular formula C13H24ClNO2 B1443577 (1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride CAS No. 1229627-15-9

(1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride

Cat. No. B1443577
M. Wt: 261.79 g/mol
InChI Key: NIZTUWPDLLQASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-4-piperidinone, also known as N-Cyclohexyl-4-piperidone, is a chemical compound with the molecular formula C11H19NO . It is a cyclic amide and a derivative of piperidine, commonly used in the synthesis of pharmaceuticals and agrochemicals .

Safety And Hazards

The safety data for 1-Cyclohexyl-4-piperidinone indicates that it is an irritant. The hazard codes are Xi, and the safety statements are 26-39 .

Future Directions

1-Cyclohexyl-4-piperidinone is a versatile intermediate in organic chemistry and has a wide range of applications in the pharmaceutical and chemical industries .

properties

IUPAC Name

2-(1-cyclohexylpiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2.ClH/c15-13(16)10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;/h11-12H,1-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZTUWPDLLQASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclohexyl-piperidin-4-yl)-acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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